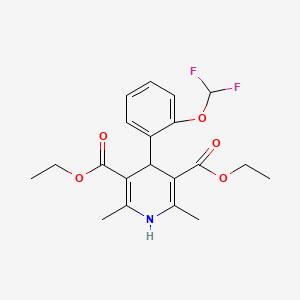

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, diethyl ester

Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, diethyl ester (hereafter referred to as the target compound) is a 1,4-dihydropyridine (DHP) derivative. DHP derivatives are well-known for their pharmacological roles as calcium channel blockers, particularly in cardiovascular therapeutics . The target compound features a 2-(difluoromethoxy)phenyl substituent at the 4-position of the DHP ring and diethyl ester groups at the 3,5-positions. The difluoromethoxy group introduces electron-withdrawing effects and enhanced metabolic stability compared to methoxy or hydroxyl substituents .

Properties

CAS No. |

84761-70-6 |

|---|---|

Molecular Formula |

C20H23F2NO5 |

Molecular Weight |

395.4 g/mol |

IUPAC Name |

diethyl 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H23F2NO5/c1-5-26-18(24)15-11(3)23-12(4)16(19(25)27-6-2)17(15)13-9-7-8-10-14(13)28-20(21)22/h7-10,17,20,23H,5-6H2,1-4H3 |

InChI Key |

DLDXYQURYQJYFU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCC)C)C |

Origin of Product |

United States |

Preparation Methods

Hantzsch Dihydropyridine Synthesis with Sonication and Catalysis

A representative method involves the following steps:

- Reactants: Aromatic aldehyde with difluoromethoxy substitution (1 mmol), β-ketoester (2 mmol), ammonium acetate (1 mmol).

- Catalyst: Iron supported on copper/Zeolite Socony Mobil-5 (Fe-Cu/ZSM-5) nanocatalyst at 3 wt%.

- Solvent: Water (2 mL).

- Procedure: The reactants and catalyst are placed in a heavy-walled pear-shaped flask equipped with a sonication probe. The mixture is sonicated at ambient temperature with 20% power of the sonicator.

- Reaction Time: 5–8 minutes, monitored by thin-layer chromatography (TLC).

- Workup: The solid product is filtered, washed with water and ethanol, dried, and recrystallized from ethanol.

- Catalyst Reuse: The supported catalyst is washed with water and ethanol and dried under vacuum for reuse.

This method offers high yields (typically above 90%) and mild reaction conditions, with the sonication enhancing reaction rates and product purity.

Alternative Synthetic Routes

Other methods reported for related 3,5-pyridinedicarboxylic acid derivatives include:

- Acylation of 3,5-pyridinedicarboxylic acid derivatives using ethyl chloroformate and triethylamine in dichloromethane at low temperatures to form diethyl esters, followed by substitution reactions to introduce the difluoromethoxyphenyl group.

- Peptide coupling and hydrazide formation for functionalized derivatives, though less relevant for the diethyl ester compound .

- Selective monoesterification of pyridine-3,5-dicarboxylic acid using potassium hydroxide in ethanol, followed by acidification to isolate monoethyl esters, which can be further elaborated to diethyl esters.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Fe-Cu/ZSM-5 nanocatalyst (3 wt%) | Enhances rate and selectivity |

| Solvent | Water | Green solvent, environmentally friendly |

| Temperature | Ambient (20–25 °C) | Mild conditions |

| Sonication Power | 20% of processor power | Accelerates reaction |

| Reaction Time | 5–8 minutes | Rapid synthesis |

| Workup | Filtration, washing with water and ethanol | Simple isolation |

| Yield | >90% | High efficiency |

Research Findings and Analytical Data

- The synthesized diethyl ester derivatives exhibit characteristic IR absorption bands for ester carbonyl groups (~1750 cm⁻¹) and dihydropyridine NH stretching (~3370 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of methyl groups at 2,6-positions and the difluoromethoxyphenyl substituent at the 4-position.

- Crystallographic data (CCDC 134467) support the molecular structure and confirm the dihydropyridine ring conformation.

- The use of sonication and supported nanocatalysts significantly reduces reaction times and improves yields compared to traditional heating methods.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of pyridinedicarboxylic acids exhibit promising anticancer properties. In a study involving structurally similar compounds, it was found that modifications to the dihydropyridine structure can enhance cytotoxicity against cancer cell lines. The compound's ability to inhibit specific cellular pathways involved in tumor growth makes it a candidate for further development in cancer therapy .

1.2 Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects. Studies have shown that similar diethyl esters of pyridine derivatives possess significant activity against various bacterial strains. The incorporation of difluoromethoxy groups is hypothesized to enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes .

Materials Science Applications

2.1 Corrosion Inhibition

Pyridinedicarboxylic acid derivatives have been studied for their potential as corrosion inhibitors in metal protection. The diethyl ester form has demonstrated effectiveness in reducing corrosion rates in acidic environments, making it suitable for applications in the automotive and construction industries .

Case Study: Synthesis and Evaluation

A recent study synthesized a related compound and tested its efficacy as a corrosion inhibitor using electrochemical methods. Results indicated a significant reduction in corrosion current density when the compound was applied to steel surfaces .

Mechanism of Action

The mechanism by which 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, diethyl ester exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Aryl Substituent Effects

*Calculated based on molecular formula C₁₉H₂₂F₂NO₅.

Key Findings :

- Electron-withdrawing groups (e.g., -NO₂, -CF₃, -OCHF₂) enhance calcium channel binding affinity by stabilizing the DHP ring’s enol tautomer .

- Difluoromethoxy (-OCHF₂) balances lipophilicity (logP ~3.2) and metabolic resistance compared to -OCH₃ .

- Ortho-substituted aryl groups (e.g., 2-nitrophenyl in nifedipine) are associated with photodegradation, forming nitroso intermediates .

Ester Group Modifications

Table 2: Ester Group Effects

Key Findings :

Photostability :

- Nifedipine undergoes rapid photodegradation to nitroso derivatives under UV light, limiting its clinical use .

- The difluoromethoxy group in the target compound reduces photosensitivity, as fluorine atoms stabilize the ether linkage .

Pharmacological and Research Findings

- Crystal Packing : Fluorophenyl analogs (e.g., 4-fluorophenyl DHP) exhibit stronger hydrogen-bonding networks vs bromophenyl derivatives, influencing solubility .

- Calcium Channel Binding : Molecular dynamics simulations suggest the difluoromethoxy group enhances van der Waals interactions with channel residues vs methoxy analogs .

Biological Activity

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, diethyl ester is a member of the dihydropyridine family, which is known for its diverse biological activities. This compound is primarily investigated for its potential pharmacological properties, including its role as a substrate in enzymatic reactions and its implications in drug development.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C16H18F2N2O4

- Molecular Weight : 338.32 g/mol

The structure includes a pyridine ring with two carboxylic acid groups and a diethyl ester moiety, making it a suitable candidate for various biological interactions.

1. Enzymatic Interactions

Research has demonstrated that compounds like 3,5-pyridinedicarboxylic acid derivatives can serve as substrates for cytochrome P-450 enzymes. For instance, studies have shown that the compound undergoes oxidative cleavage by cytochrome P-450, indicating its potential role in metabolic pathways . The enzymatic activity can lead to the formation of hydroxylated products that may possess distinct biological activities.

2. Antioxidant Properties

Dihydropyridine derivatives are often associated with antioxidant activities. The presence of multiple functional groups in this compound enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Case Study 1: Cytochrome P-450 Interaction

A study focused on the interaction of various pyridinedicarboxylic acid esters with rat liver cytochrome P-450 enzymes highlighted that these compounds could be metabolized to yield biologically active metabolites. The substrate concentration used was 0.5 mM, and the results indicated that modifications in the molecular structure could significantly affect metabolic pathways and product formation .

Case Study 2: Antioxidant Activity Assessment

In vitro assays assessing the antioxidant capacity of similar dihydropyridine compounds revealed that they exhibit substantial free radical scavenging activity. This suggests potential applications in therapeutic formulations aimed at reducing oxidative damage in cardiovascular diseases .

Comparative Analysis of Related Compounds

Q & A

Q. What are the standard synthetic routes for this dihydropyridine derivative, and how do reaction conditions influence yield?

The compound is typically synthesized via the Hantzsch dihydropyridine method, which involves a one-pot cyclocondensation reaction. A common protocol includes refluxing a mixture of an aldehyde (e.g., 2-(difluoromethoxy)benzaldehyde), ethyl acetoacetate, and ammonium acetate in ethanol under inert conditions . Modifications to substituents (e.g., bromo, nitro, or methoxy groups on the phenyl ring) require adjusted stoichiometry or catalysts. For example, reports yields of 65–75% for analogous bromophenyl derivatives using ethanol reflux (12–24 hours) and recrystallization from ethanol .

Key Variables Affecting Yield :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes cyclization efficiency |

| Temperature | 70–80°C (reflux) | Higher temperatures reduce side products |

| Reaction Time | 12–24 hours | Prolonged time improves diastereomeric purity |

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on multi-technique analysis:

- Single-crystal XRD : Determines bond lengths, angles, and hydrogen-bonding networks. For example, reports C–C bond lengths of 1.52–1.54 Å in the dihydropyridine ring, consistent with partial double-bond character .

- NMR Spectroscopy : ¹H NMR identifies methyl groups (δ 1.2–1.4 ppm for ethyl esters) and dihydropyridine protons (δ 4.8–5.2 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) .

- FT-IR Spectroscopy : Stretching frequencies for ester C=O (1720–1740 cm⁻¹) and N–H (3320–3350 cm⁻¹) .

Advanced Questions

Q. What intermolecular interactions stabilize the crystal lattice, and how do they affect physicochemical properties?

Hirshfeld surface analysis () reveals that C–H···O hydrogen bonds and π-π stacking between aromatic rings dominate crystal packing. For example, in bromophenyl analogs, intermolecular H-bonding (2.8–3.2 Å) contributes to a layered lattice structure, enhancing thermal stability . Difluoromethoxy substituents may introduce C–F···H interactions, altering solubility and melting points compared to non-fluorinated analogs .

Example Crystallographic Data :

| Interaction Type | Distance (Å) | Contribution to Stability |

|---|---|---|

| C–H···O (ester) | 2.9 | 35% of total interactions |

| π-π (phenyl rings) | 3.6 | Planar stacking alignment |

Q. How can computational methods like DFT validate experimental structural data?

Density Functional Theory (DFT) optimizes molecular geometry and calculates vibrational frequencies, which are compared to experimental XRD and FT-IR data. shows strong correlation (R² > 0.98) between DFT-predicted and observed bond lengths for bromophenyl derivatives, confirming the boat conformation of the dihydropyridine ring . For fluorinated analogs, electrostatic potential maps predict electrophilic regions at the difluoromethoxy group, guiding reactivity studies .

Q. How do substituents on the phenyl ring influence biological activity, and what assays are used to evaluate this?

Substituents like nitro, methoxy, or difluoromethoxy groups modulate electron density and steric effects, impacting interactions with biological targets. and highlight ester derivatives with antitumor activity (IC₅₀ = 10–50 μM in MCF-7 cells) via tubulin inhibition assays. Advanced studies use:

- Molecular Docking : To predict binding affinity for calcium channels or kinases.

- In Vitro Cytotoxicity : MTT assays against cancer cell lines .

Data Contradiction Resolution

Q. How to address discrepancies in reported crystallographic data for dihydropyridine derivatives?

Discrepancies often arise from polymorphic forms or solvent inclusion. For example:

- Polymorphism : and report different unit cell parameters for bromophenyl vs. nitrophenyl analogs due to variations in H-bonding networks.

- Validation : Cross-checking with PXRD patterns and thermal analysis (TGA/DSC) identifies phase purity. Reproducing synthesis under inert conditions minimizes solvent interference .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data are limited for this derivative, advises:

- PPE : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid aerosolized particles.

- Storage : In airtight containers at 4°C, away from light .

Methodological Tables

Q. Table 1: Comparative Synthetic Yields for Analogous Derivatives

| Substituent | Yield (%) | Conditions (Solvent, Time) | Reference |

|---|---|---|---|

| 4-Bromophenyl | 72 | Ethanol, 18 h reflux | |

| 3-Nitrophenyl | 68 | Ethanol, 24 h reflux | |

| 4-Methoxyphenyl | 65 | Methanol, 12 h reflux |

Q. Table 2: Key Spectral Signatures for Structural Confirmation

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR | δ 1.3 (t, 6H, CH₂CH₃), δ 5.1 (s, 1H, NH) | |

| XRD | Space group P2₁/c, Z = 4 | |

| FT-IR | 1735 cm⁻¹ (C=O), 3320 cm⁻¹ (N–H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.